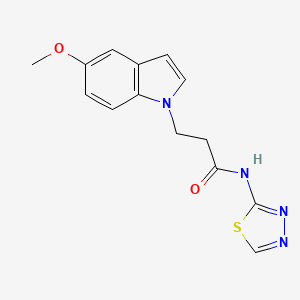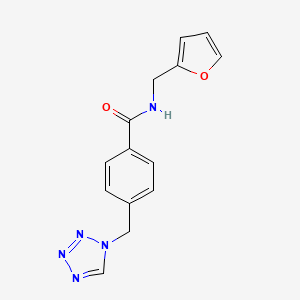![molecular formula C21H26N6O B4510928 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B4510928.png)
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazolo-pyridazine derivatives, including compounds similar to the one , involves a two-step process starting with the synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine via a one-pot method, followed by conjugation with corresponding secondary amines. This method has been explored for developing anti-diabetic medications through DPP-4 inhibition and insulinotropic activities, highlighting the synthetic pathway's versatility and the compounds' potential in medicinal chemistry (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Structure Analysis
The molecular structure of such compounds often features intricate interactions, including hydrogen bonding and π-π interactions, contributing to their biological activity. The precise structure is determined using spectroscopic techniques and X-ray crystallography, providing insights into the compound's interaction with biological targets and its pharmacological potential. Structural characterization studies are critical for understanding the activity profile of these molecules (Sallam et al., 2021).
Chemical Reactions and Properties
Compounds within this class undergo various chemical reactions, including oxidative cyclization and intramolecular annulation, to form fused heterocyclic structures. These reactions are facilitated by reagents like iodobenzene diacetate, highlighting the synthetic flexibility and the ability to introduce functional diversity into the core structure, which is essential for tailoring the compound's pharmacological properties (Prakash et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline form, are determined through empirical studies and are crucial for the compound's formulation and delivery. Advanced computational and experimental methods, like density functional theory (DFT) calculations and Hirshfeld surface analysis, are employed to predict and analyze these properties, aiding in the design of more effective and bioavailable pharmaceutical agents (Sallam et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are pivotal in determining the compound's efficacy and safety profile. Studies focusing on the synthesis, modification, and evaluation of triazolo-pyridazine derivatives elucidate the relationship between chemical structure and biological activity, guiding the development of new therapeutic agents (Bindu, Vijayalakshmi, & Manikandan, 2019).
Propriétés
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-16-23-24-19-11-12-20(25-27(16)19)26-14-6-10-18(15-26)21(28)22-13-5-9-17-7-3-2-4-8-17/h2-4,7-8,11-12,18H,5-6,9-10,13-15H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSUKYHAWZSEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B4510869.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B4510877.png)
![1'-acetyl-7-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B4510897.png)
![4-[(1-methyl-1H-indol-6-yl)carbonyl]-2-piperazinone](/img/structure/B4510902.png)
![1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4510910.png)
![5-(benzyloxy)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole](/img/structure/B4510917.png)
![4-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B4510918.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4510930.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-methylcyclobutyl)acetamide](/img/structure/B4510937.png)
![2-chloro-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B4510945.png)
![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]valine](/img/structure/B4510949.png)

![N-benzyl-6-isopropyl-N,3-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4510959.png)